molecular formula C10H18O2 B2735437 (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid CAS No. 2248200-04-4

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid

Cat. No.: B2735437
CAS No.: 2248200-04-4
M. Wt: 170.252
InChI Key: DSXGTJUVOIKJBV-ZCFIWIBFSA-N
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Description

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is an organic compound characterized by a cyclopropyl ring with four methyl groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylcarbinol with a suitable acid chloride under basic conditions to form the desired propanoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • Coumarin derivatives
  • Cyclopropylcarboxylic acids

Uniqueness

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is unique due to its highly substituted cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.

Properties

IUPAC Name

(2R)-2-(2,2,3,3-tetramethylcyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6(8(11)12)7-9(2,3)10(7,4)5/h6-7H,1-5H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXGTJUVOIKJBV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C1(C)C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(C1(C)C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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